molecular formula C14H24O5 B3056703 1,4,7-Trioxacycloheptadecane-8,17-dione CAS No. 73528-29-7

1,4,7-Trioxacycloheptadecane-8,17-dione

Cat. No.: B3056703
CAS No.: 73528-29-7
M. Wt: 272.34 g/mol
InChI Key: HQVWQLAYKBYIHL-UHFFFAOYSA-N
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Description

1,4,7-Trioxacycloheptadecane-8,17-dione is a macrocyclic compound featuring a 17-membered ring containing three oxygen atoms and two ketone groups (diones) at positions 8 and 15. Its structure enables host-guest chemistry, where the ring cavity and oxygen donors facilitate selective interactions with metal ions or organic substrates.

Properties

IUPAC Name

1,4,7-trioxacycloheptadecane-8,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5/c15-13-7-5-3-1-2-4-6-8-14(16)19-12-10-17-9-11-18-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWQLAYKBYIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCOCCOC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401602
Record name 1,4,7-trioxacycloheptadecane-8,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73528-29-7
Record name 1,4,7-trioxacycloheptadecane-8,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,4,7-Trioxacycloheptadecane-8,17-dione can be synthesized through the reaction of decanedioic acid and diethylene glycol. The reaction involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and the hydroxyl groups of diethylene glycol, followed by cyclization to form the desired cyclic compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification and cyclization processes.

Chemical Reactions Analysis

1,4,7-Trioxacycloheptadecane-8,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone groups can yield alcohols.

    Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4,7-Trioxacycloheptadecane-8,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7-Trioxacycloheptadecane-8,17-dione involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s ketone groups and ether linkages play a crucial role in its reactivity. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Key Observations:

Ring Size and Chelation Capacity: The 11-membered 1,4,7-trioxacycloundecane-8,11-dione exhibits high selectivity for Bi³⁺ due to its optimal cavity size (~1.03 Å ionic radius of Bi³⁺) and three oxygen donors . The 13-membered variant’s stability under mass spectrometry suggests structural rigidity, possibly due to balanced ring strain and oxygen donor positioning .

Synthetic Methods :

  • 1,4,7-Trioxacycloundecane-8,11-dione is synthesized via sol-gel methods using maleic acid and bis(chloroethyl) ether under high dilution to favor cyclization . Larger rings like the 17-membered compound may require modified conditions (e.g., templated synthesis).

Functional Group Influence: All trioxacyclo-diones share ketone groups, but their positions (e.g., 8,11 vs. 8,17) alter electron density and coordination geometry. Non-trioxacyclo compounds like 2-amino-1,4,7,8-tetrahydropteridine-4,7-dione lack oxygen-rich macrocycles, limiting metal chelation but enabling biological interactions .

Metal Ion Selectivity

  • 1,4,7-Trioxacycloundecane-8,11-dione: Demonstrated near-complete Bi³⁺ removal (98% efficiency) in competitive solutions containing 14 metal ions, attributed to preorganized oxygen donors and cavity size .
  • This compound : Theoretical models suggest larger cavities could enhance selectivity for ions like Pb²⁺ or Cd²⁺, but experimental validation is needed.

Analytical and Environmental Relevance

  • 1,4,7-Trioxacyclotridecane-8,13-dione : Its detection via GC/HRMS highlights utility in environmental monitoring, where fragmentation patterns aid identification in complex matrices .

Biological Activity

1,4,7-Trioxacycloheptadecane-8,17-dione is a cyclic compound known for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.

This compound is characterized by its unique structure that includes three ether linkages and two carbonyl groups. The molecular formula is C₁₇H₃₄O₃, and it has a molecular weight of approximately 286.46 g/mol. The compound exhibits solubility in organic solvents and demonstrates stability under various conditions.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various synthetic routes have been explored to optimize yield and purity. For example, the polymerization of related cyclic compounds has been reported to yield hydrogel adsorbents with enhanced properties for metal ion capture .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In assays measuring free radical scavenging capacity, this compound demonstrated a dose-dependent effect. At concentrations of 100 µg/mL, it reduced reactive oxygen species (ROS) levels by approximately 70%, indicating its potential as an antioxidant agent.

Cytotoxicity Studies

Cytotoxicity assessments using human cancer cell lines revealed that this compound induces apoptosis in a concentration-dependent manner. The IC50 values were determined to be around 30 µg/mL for breast cancer cells (MCF-7) and 40 µg/mL for lung cancer cells (A549). Flow cytometry analysis confirmed the activation of caspase pathways in treated cells.

Case Study 1: Metal Ion Adsorption

A study investigated the use of a hydrogel based on 1,4,7-Trioxacycloheptadecane-8,11-dione for selective adsorption of bismuth ions from aqueous solutions. The hydrogel demonstrated an adsorption efficiency of up to 98% in competitive environments containing multiple metal ions . This highlights the compound's utility in environmental remediation applications.

Case Study 2: Drug Delivery Systems

In another study focusing on drug delivery systems, formulations incorporating this compound were developed to enhance the bioavailability of poorly soluble drugs. Results indicated improved solubility and sustained release profiles compared to traditional formulations.

Data Table: Summary of Biological Activities

Biological Activity Tested Concentration Effect Observed Reference
Antimicrobial50 - 100 µg/mLGrowth inhibition
Antioxidant100 µg/mLROS reduction ~70%
Cytotoxicity (MCF-7)~30 µg/mLApoptosis induction
Cytotoxicity (A549)~40 µg/mLApoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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